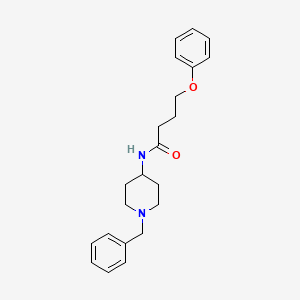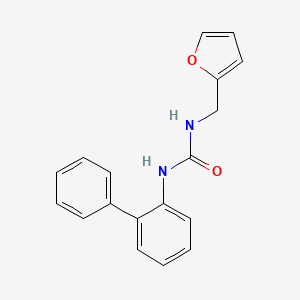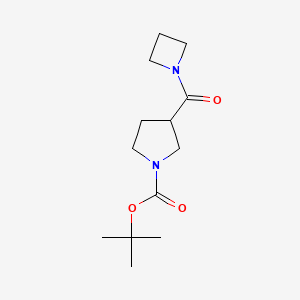
N-(1-benzylpiperidin-4-yl)-4-phenoxybutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-benzylpiperidin-4-yl)-4-phenoxybutanamide, also known as PB-22, is a synthetic cannabinoid that belongs to the class of compounds commonly referred to as designer drugs. PB-22 has been identified as a potent agonist of the cannabinoid receptor CB1, which is responsible for the psychoactive effects of cannabis. Due to its high potency and selective binding to CB1 receptors, PB-22 has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
N-(1-benzylpiperidin-4-yl)-4-phenoxybutanamide acts as a potent agonist of the CB1 receptor, which is a G protein-coupled receptor that is primarily found in the central nervous system. Activation of CB1 receptors by N-(1-benzylpiperidin-4-yl)-4-phenoxybutanamide leads to the release of neurotransmitters such as dopamine and serotonin, which are responsible for the psychoactive effects of cannabis. N-(1-benzylpiperidin-4-yl)-4-phenoxybutanamide has also been shown to have some affinity for the CB2 receptor, which is primarily found in immune cells.
Biochemical and Physiological Effects:
N-(1-benzylpiperidin-4-yl)-4-phenoxybutanamide has been shown to have a wide range of biochemical and physiological effects, including analgesic, anti-inflammatory, and anti-convulsant properties. N-(1-benzylpiperidin-4-yl)-4-phenoxybutanamide has also been shown to have anxiolytic effects, which makes it a potential candidate for the treatment of anxiety disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(1-benzylpiperidin-4-yl)-4-phenoxybutanamide in scientific research is its high potency and selectivity for CB1 receptors, which makes it a valuable tool for studying the physiological and biochemical effects of cannabinoid receptor activation. However, one of the main limitations of using N-(1-benzylpiperidin-4-yl)-4-phenoxybutanamide is its potential for abuse and dependence, which makes it a controlled substance in many countries.
Orientations Futures
There are several potential future directions for research on N-(1-benzylpiperidin-4-yl)-4-phenoxybutanamide, including the development of new synthetic analogs with improved pharmacological properties, the investigation of the potential therapeutic applications of N-(1-benzylpiperidin-4-yl)-4-phenoxybutanamide in the treatment of anxiety disorders and other neurological conditions, and the exploration of the biochemical and physiological effects of N-(1-benzylpiperidin-4-yl)-4-phenoxybutanamide on other receptor systems in the body.
Conclusion:
In conclusion, N-(1-benzylpiperidin-4-yl)-4-phenoxybutanamide is a synthetic cannabinoid that has been extensively studied for its potential applications in scientific research. N-(1-benzylpiperidin-4-yl)-4-phenoxybutanamide has been shown to have high potency and selectivity for CB1 receptors, which makes it a valuable tool for studying the physiological and biochemical effects of cannabinoid receptor activation. While N-(1-benzylpiperidin-4-yl)-4-phenoxybutanamide has some limitations due to its potential for abuse and dependence, it remains a promising candidate for future research and development in the field of cannabinoid pharmacology.
Méthodes De Synthèse
N-(1-benzylpiperidin-4-yl)-4-phenoxybutanamide is synthesized through a multi-step process that involves the reaction of 4-phenoxybutanone with benzylpiperidine in the presence of a reducing agent such as lithium aluminum hydride. The resulting intermediate is then reacted with a chloroformate derivative to yield the final product, N-(1-benzylpiperidin-4-yl)-4-phenoxybutanamide.
Applications De Recherche Scientifique
N-(1-benzylpiperidin-4-yl)-4-phenoxybutanamide has been used in a wide range of scientific research studies, including pharmacological and toxicological investigations, as well as studies on the endocannabinoid system. N-(1-benzylpiperidin-4-yl)-4-phenoxybutanamide has been shown to have high affinity and selectivity for CB1 receptors, which makes it a valuable tool for studying the physiological and biochemical effects of cannabinoid receptor activation.
Propriétés
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-4-phenoxybutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c25-22(12-7-17-26-21-10-5-2-6-11-21)23-20-13-15-24(16-14-20)18-19-8-3-1-4-9-19/h1-6,8-11,20H,7,12-18H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGOCCPBXYJCOTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)CCCOC2=CC=CC=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(oxolan-2-ylmethoxy)phenyl]-1-phenylpyrazole-4-carboxamide](/img/structure/B7564813.png)
![N-[3-[[2-(dimethylamino)-2-(furan-2-yl)ethyl]amino]-3-oxopropyl]furan-2-carboxamide](/img/structure/B7564821.png)


![N-[2-[2-(4-chlorophenoxy)ethyl-methylamino]-2-oxoethyl]benzamide](/img/structure/B7564847.png)
![1-[2-(Dimethylamino)-2-(4-methoxyphenyl)ethyl]-3-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]urea](/img/structure/B7564861.png)

![2-methyl-N-[2-[4-(methylcarbamoyl)anilino]-2-oxoethyl]benzamide](/img/structure/B7564871.png)
![2-methyl-N-[1-(oxolan-2-yl)ethyl]-2,3-dihydroindole-1-carboxamide](/img/structure/B7564886.png)
![N-[(3,4-dichlorophenyl)methyl]-1,1-dioxothiolan-3-amine;hydrochloride](/img/structure/B7564894.png)
![N-methyl-N-(2-piperidin-1-ylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7564902.png)


![[2-bromo-4-[(E)-3-(4-chloro-2-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-6-ethoxyphenyl] 4-methoxybenzoate](/img/structure/B7564925.png)